Pyrosilicic acid

CAS No.:

Cat. No.: VC1658083

Molecular Formula: H6O7Si2

Molecular Weight: 174.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | H6O7Si2 |

|---|---|

| Molecular Weight | 174.21 g/mol |

| IUPAC Name | trihydroxy(trihydroxysilyloxy)silane |

| Standard InChI | InChI=1S/H6O7Si2/c1-8(2,3)7-9(4,5)6/h1-6H |

| Standard InChI Key | KDJOAYSYCXTQGG-UHFFFAOYSA-N |

| SMILES | O[Si](O)(O)O[Si](O)(O)O |

| Canonical SMILES | O[Si](O)(O)O[Si](O)(O)O |

Introduction

Chemical Identity and Basic Properties

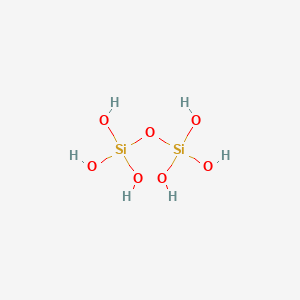

Pyrosilicic acid is a chemical compound with the molecular formula H₆Si₂O₇, alternatively written as (HO)₃SiOSi(OH)₃ . It belongs to the family of silicic acids and has pyrosilicate as its conjugate base . The compound features a characteristic Si-O-Si linkage that distinguishes it from orthosilicic acid (Si(OH)₄).

The basic chemical identity parameters of pyrosilicic acid are summarized in Table 1:

| Parameter | Value |

|---|---|

| Chemical Formula | H₆Si₂O₇ or (HO)₃SiOSi(OH)₃ |

| Molecular Weight | 174.21 g/mol |

| IUPAC Name | Trihydroxy(trihydroxysilyloxy)silane |

| CAS Registry Number | 20638-18-0 |

| Standard InChI | InChI=1S/H6O7Si2/c1-8(2,3)7-9(4,5)6/h1-6H |

| Standard InChIKey | KDJOAYSYCXTQGG-UHFFFAOYSA-N |

| SMILES Notation | OSi(O)OSi(O)O |

| PubChem Compound ID | 61804 |

Table 1: Chemical identity parameters of pyrosilicic acid

Structural Characteristics

Bond Properties

The Si-O-Si bond in pyrosilicic acid exhibits flexibility in bond angle, typically ranging between 140-180 degrees, which contributes to its reactivity and the potential for further condensation reactions. The Si-OH bonds are polar covalent bonds with partial positive charges on silicon atoms and partial negative charges on oxygen atoms, making these sites reactive toward both nucleophilic and electrophilic reagents.

Synthesis and Preparation Methods

Historical Context

While silicic acids have been known for quite some time, the isolation and definitive characterization of pure pyrosilicic acid proved challenging due to its tendency to undergo further condensation reactions. A significant breakthrough came in 2017 when researchers reported a non-aqueous selective synthesis of orthosilicic acid and its oligomers, including pyrosilicic acid .

Synthesis Yields

Various synthetic approaches to pyrosilicic acid have been reported with different yields:

| Synthetic Method | Reported Yield (%) |

|---|---|

| Hydrogenolysis of benzyloxysilanes | 94.0 |

| Alternative method 1 | 92.0 |

| Alternative method 2 | 51.0 |

| Alternative method 3 | 47.0 |

Table 2: Reported synthesis yields of pyrosilicic acid from different methods

Chemical Properties and Reactions

Stability and Decomposition

Pyrosilicic acid is inherently unstable in aqueous solutions, where it tends to undergo either further condensation (forming larger silicic acid oligomers) or decomposition. The decomposition reaction can be represented as:

H₆Si₂O₇(aq) → 2 SiO₂(s) + 3 H₂O

This instability presents challenges for storage and handling, requiring non-aqueous conditions or stabilizing agents for long-term preservation.

Acid-Base Properties

As a silicic acid, pyrosilicic acid acts as a weak acid in solution. It can undergo stepwise deprotonation of its hydroxyl groups, forming various pyrosilicate species. The conjugate base, pyrosilicate, plays roles in both natural systems and in synthetic materials chemistry .

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable data for characterizing pyrosilicic acid:

| NMR Parameter | Observed Value |

|---|---|

| ¹H NMR | 5.80 (s, 6H, OH) |

| ²⁹Si NMR | -80.5 ppm |

| HRMS (ESI) | m/z calcd for H₆O₇Si₂Cl 208.9346 [M+Cl]⁻, found 208.9347 |

Table 3: Spectroscopic data for pyrosilicic acid (solvent: DMAc:THF-d₈, 5:1 v/v)

Natural Occurrence and Distribution

Aquatic Environments

Pyrosilicic acid may be present in seawater and other natural waters, albeit at very low concentrations . Its presence is generally transient due to its instability and tendency to either:

-

Polymerize into larger silicic acid oligomers

-

Decompose to form silica (SiO₂) and water

-

Interact with metal ions to form insoluble silicates

Mineral Relationships

While free pyrosilicic acid is rare in nature, compounds formally derived from it, such as sodium pyrosilicate, are found in sorosilicate minerals . Sorosilicates represent an important class of silicate minerals characterized by isolated double tetrahedra with a Si₂O₇⁶⁻ anion structure.

Applications and Research Directions

Materials Science Applications

The controlled synthesis of pyrosilicic acid opens new possibilities for materials science applications, including:

-

Precursor for well-defined polysiloxanes with controlled structures

-

Building block for advanced silicon-based materials

-

Template for microporous and mesoporous materials

-

Intermediate in sol-gel processing techniques

Analytical Standards

Purified pyrosilicic acid can serve as an analytical standard for environmental and geochemical studies, particularly in understanding silicon cycling in natural waters and the dynamics of silicate minerals.

Future Research Directions

Current research points to several promising directions for pyrosilicic acid applications:

-

Development of stabilized formulations for long-term storage

-

Exploration of its role in biomineralization processes

-

Investigation of catalytic applications

-

Study of its interactions with biologically relevant molecules

Comparison with Related Silicon Compounds

Relationship to Orthosilicic Acid

Pyrosilicic acid is structurally related to orthosilicic acid (Si(OH)₄), representing a condensation product where two orthosilicic acid molecules join with the elimination of water. This relationship is important for understanding the polymerization pathways of silicon-oxygen compounds .

Comparative Properties

Table 4 compares key properties of pyrosilicic acid with related silicon compounds:

| Compound | Formula | Molecular Weight (g/mol) | Si-NMR Signal (ppm) | Stability in Water |

|---|---|---|---|---|

| Orthosilicic acid | H₄SiO₄ | 96.11 | -71.9 | Low (conc. dependent) |

| Pyrosilicic acid | H₆Si₂O₇ | 174.21 | -80.5 | Very low |

| Cyclic trisiloxane | H₆Si₃O₉ | 246.31 | -83.0 | Higher than linear forms |

| Tetrapropyl orthosilicate | C₁₂H₂₈O₄Si | 264.43 | - | Hydrolyzes to silicic acid |

Table 4: Comparative properties of pyrosilicic acid and related silicon compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume